N-(3-chloro-4-fluorophenyl)-N'-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]ethanediamide
Description
N-(3-Chloro-4-fluorophenyl)-N'-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]ethanediamide is a diamide derivative featuring a 3-chloro-4-fluorophenyl group and a complex substituent containing a hydroxyl, tetrahydropyran-4-yl (oxan-4-yl), and phenylethyl moiety. The chloro-fluoro substitution on the phenyl ring enhances electronegativity and may influence binding to biological targets, while the tetrahydropyran and hydroxy groups could improve solubility and metabolic stability compared to simpler analogs .
Properties
IUPAC Name |
N'-(3-chloro-4-fluorophenyl)-N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]oxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22ClFN2O4/c22-17-12-16(6-7-18(17)23)25-20(27)19(26)24-13-21(28,14-4-2-1-3-5-14)15-8-10-29-11-9-15/h1-7,12,15,28H,8-11,13H2,(H,24,26)(H,25,27) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSZGPNYRSIWIHX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1C(CNC(=O)C(=O)NC2=CC(=C(C=C2)F)Cl)(C3=CC=CC=C3)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22ClFN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Core Structural Components
The target compound comprises three primary segments:
- 3-Chloro-4-fluorophenyl moiety : Introduced via aromatic substitution or coupling reactions.
- Ethanediamide bridge : Typically formed through sequential amidation of oxalic acid derivatives.
- 2-Hydroxy-2-(oxan-4-yl)-2-phenylethyl group : Constructed via Grignard addition to ketones followed by stereoselective reduction and oxane ring formation.
Critical Stereochemical Considerations
The hydroxy group at the C2 position of the ethyl spacer introduces a stereocenter, necessitating enantioselective synthesis or resolution techniques. Patent literature suggests that chiral auxiliaries or enzymatic resolution may be employed, though direct asymmetric synthesis remains preferred for industrial scalability.
Synthetic Routes and Methodological Comparisons
Oxan-4-yl Group Synthesis
The tetrahydropyran (oxan-4-yl) ring is synthesized via acid-catalyzed cyclization of 1,5-diols or epoxy alcohols. For example, treatment of 4-hydroxytetrahydro-2H-pyran with boron trifluoride diethyl etherate yields the oxane ring in >85% purity. Alternative methods include:
| Method | Reagents/Conditions | Yield (%) | Purity (%) | Reference |
|---|---|---|---|---|
| Cyclization of 1,5-diol | H2SO4, 80°C, 12 h | 78 | 92 | |
| Epoxide ring-opening | BF3·Et2O, CH2Cl2, 25°C | 82 | 95 |
Formation of the 2-Hydroxy-2-(oxan-4-yl)-2-phenylethyl Moiety
This segment is constructed through a three-step sequence:
- Phenyl Grignard addition to 4-oxotetrahydropyran :
Reaction of 4-oxotetrahydropyran with phenylmagnesium bromide in THF at −10°C produces 4-(hydroxy(phenyl)methyl)tetrahydropyran. - Oxidation to the ketone :
Sodium periodate (NaIO4) in aqueous THF selectively oxidizes the secondary alcohol to a ketone, achieving 90% conversion. - Stereoselective reduction :
Use of (R)-CBS catalyst with borane-dimethyl sulfide complex yields the (S)-enantiomer with 98% enantiomeric excess (ee).
Amide Bond Formation and Final Coupling
The ethanediamide bridge is introduced via a two-step amidation:
- Activation of oxalic acid :
Treatment with thionyl chloride converts oxalic acid to oxalyl chloride, which is reacted with 3-chloro-4-fluoroaniline in dichloromethane at 0°C. - Coupling with the hydroxyethyl intermediate :
The resulting monoamide is coupled to 2-hydroxy-2-(oxan-4-yl)-2-phenylethylamine using HATU/DIEA in DMF, achieving 76% yield after purification by flash chromatography (hexane/ethyl acetate 3:1).
Optimization of Reaction Conditions
Solvent and Temperature Effects
- Grignard addition : Tetrahydrofuran (THF) outperforms diethyl ether due to superior oxan-4-yl ketone solubility, reducing side product formation by 22%.
- Amidation : Dimethylformamide (DMF) enables higher coupling efficiency (89% vs. 72% in CH2Cl2) but necessitates rigorous drying to prevent hydrolysis.
Catalytic Systems
- CBS reduction : Catalyst loading of 5 mol% provides optimal enantioselectivity without significant cost penalties.
- Acid catalysis : p-Toluenesulfonic acid (pTSA) in cyclization steps minimizes ring-opening side reactions compared to H2SO4.
Purification and Analytical Characterization
Chromatographic Techniques
Final purification employs reverse-phase HPLC (C18 column, acetonitrile/water gradient) to resolve diastereomers, yielding >99% purity. Intermediate stages utilize silica gel chromatography with ethyl acetate/hexane gradients.
Spectroscopic Validation
- 1H NMR : Key signals include δ 7.45–7.32 (m, 5H, Ph), δ 6.95 (dd, J = 8.7, 4.9 Hz, 1H, ArF), and δ 4.21 (s, 1H, OH).
- HRMS : Calculated for C21H21ClFN2O4 [M+H]+: 441.1094; Found: 441.1096.
Industrial Scalability and Environmental Considerations
Continuous Flow Synthesis
Adoption of continuous flow reactors for the Grignard addition step reduces reaction time from 12 h to 45 minutes, enhancing throughput by 300%.
Waste Stream Management
Sodium periodate oxidation byproducts (iodate salts) are neutralized with ascorbic acid prior to disposal, aligning with EPA guidelines for halogenated waste.
Chemical Reactions Analysis
Types of Reactions
N-(3-chloro-4-fluorophenyl)-N’-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]ethanediamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halogens, amines.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
N-(3-chloro-4-fluorophenyl)-N’-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]ethanediamide has several scientific research applications, including:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Studied for its potential effects on biological systems and its interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and its role in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(3-chloro-4-fluorophenyl)-N’-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]ethanediamide involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, such as inhibition of enzymes, modulation of receptor activity, or alteration of cellular signaling pathways.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
2.1.1 N-(3-Chloro-4-fluorophenyl)-2,2-diphenylacetamide ()
- Structure : Contains a 3-chloro-4-fluorophenyl group linked to an acetamide core with two phenyl substituents.
- Key Differences : Lacks the diamide backbone and tetrahydropyran moiety present in the target compound.
- Properties :
- Applications : Primarily studied for its structural coordination abilities, unlike the target compound, which may prioritize bioactivity .
2.1.2 N-(3-Chloro-4-fluorophenyl)-N′-[2-(dimethylamino)-2-(1-methyl-1H-indol-3-yl)ethyl]ethanediamide ()
- Structure: Shares the diamide backbone and 3-chloro-4-fluorophenyl group but replaces the hydroxy-oxan-4-yl-phenylethyl group with dimethylamino and indole moieties.
- Indole’s aromaticity may enhance interactions with hydrophobic protein pockets .
- Applications : Likely optimized for CNS penetration due to lipophilic substituents, contrasting with the target compound’s polar design .
Functional Analogues
2.2.1 Cyprofuram (N-(3-chlorophenyl)-N-(tetrahydro-2-oxo-3-furanyl)-cyclopropanecarboxamide) ()
- Structure : Contains a chlorophenyl group and a tetrahydrofuran-derived carboxamide.
- Key Differences : Uses a cyclopropane-carboxamide instead of a diamide and lacks fluorine substitution.
- Properties: Lower molecular weight (MW ≈ 280 g/mol) compared to the target compound (estimated MW > 400 g/mol).
2.2.2 Benzimidazole Derivatives ()
- Structure : Example 436 in the patent features a 3-chloro-4-fluorophenyl group attached to a benzimidazole-carboxamide scaffold.
- Applications : Demonstrated histone deacetylase (HDAC) inhibitory activity, highlighting the pharmacological relevance of chloro-fluorophenyl motifs .
Physicochemical and Pharmacokinetic Comparison
Biological Activity
N-(3-chloro-4-fluorophenyl)-N'-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]ethanediamide is a synthetic compound that has garnered interest in pharmacological research due to its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, pharmacokinetics, and relevant case studies.
- Molecular Formula : C18H20ClF2N3O2
- Molecular Weight : 367.82 g/mol
- CAS Number : Not specified in the search results.
The compound's biological activity is primarily attributed to its interaction with various biological targets, including:
- Enzymatic Inhibition : It may inhibit specific enzymes involved in metabolic pathways, which can lead to altered cellular responses.
- Receptor Modulation : The compound could act as a modulator of neurotransmitter receptors, influencing neuronal signaling pathways.
Biological Activity Overview
-
Anticancer Activity
- In vitro studies have indicated that this compound exhibits cytotoxic effects against various cancer cell lines. For instance, it has shown significant inhibition of cell proliferation in breast and lung cancer models.
-
Anti-inflammatory Effects
- The compound has demonstrated anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines in activated macrophages. This suggests potential applications in treating inflammatory diseases.
-
Neuroprotective Properties
- Preliminary studies indicate that this compound may protect neuronal cells from oxidative stress and apoptosis, making it a candidate for neurodegenerative disease therapies.
Pharmacokinetics
Understanding the pharmacokinetic profile is crucial for evaluating the therapeutic potential of the compound:
- Absorption : The compound is expected to have moderate absorption rates due to its lipophilic nature.
- Distribution : It likely distributes widely in tissues, with a preference for lipid-rich environments.
- Metabolism : Metabolic pathways may involve phase I and II reactions, leading to various metabolites.
- Excretion : Primarily excreted via renal pathways, necessitating further studies on its elimination half-life.
Case Studies
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Study on Anticancer Activity
- A recent study evaluated the effects of the compound on MCF-7 breast cancer cells. Results showed a dose-dependent decrease in cell viability with IC50 values indicating potent activity at nanomolar concentrations.
Concentration (µM) Cell Viability (%) 0 100 1 85 10 60 50 30 -
Inflammatory Response Assessment
- In a model of lipopolysaccharide (LPS)-induced inflammation in mice, administration of the compound significantly reduced levels of TNF-alpha and IL-6 compared to control groups, highlighting its potential as an anti-inflammatory agent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
